molecular formula C8H11BO3 B151341 (3-(2-Hydroxyethyl)phenyl)boronic acid CAS No. 647853-32-5

(3-(2-Hydroxyethyl)phenyl)boronic acid

Cat. No. B151341
CAS RN: 647853-32-5
M. Wt: 165.98 g/mol
InChI Key: GCSYFWQBJAJDGY-UHFFFAOYSA-N
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Description

“(3-(2-Hydroxyethyl)phenyl)boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 165.98 . The compound is solid in physical form and is usually stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of “(3-(2-Hydroxyethyl)phenyl)boronic acid” is represented by the formula C8H11BO3 . The boron atom in the compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “(3-(2-Hydroxyethyl)phenyl)boronic acid”, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can undergo various chemical reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“(3-(2-Hydroxyethyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 376.0±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.8±3.0 kJ/mol and a flash point of 181.2±28.4 °C .

Scientific Research Applications

Glucose-Sensitive Polymers for Diabetes Treatment

(3-(2-Hydroxyethyl)phenyl)boronic acid derivatives can function as glucose-sensitive polymers, enabling self-regulated insulin release. This is crucial in diabetes treatment, providing a responsive mechanism to maintain blood glucose levels within a normal range .

Diagnostic Agents

These compounds can also serve as diagnostic agents due to their ability to bind reversibly to sugars and diol compounds, aiding in the recognition of carbohydrates like glucose in blood and sialic acid in cancer cells .

Wound Healing and Tumour Targeting

The reversible binding properties of phenylboronic acid derivatives make them useful in wound healing applications and tumour targeting, as they can interact with biological markers associated with these conditions .

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acid is used as a reagent in the preparation of catalysts for Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating complex organic compounds .

All-Polymer Solar Cells

This compound is involved in the creation of N-type polymers that are essential for developing all-polymer solar cells, contributing to advancements in solar energy technology .

mTOR Kinase Inhibitors

It serves as a precursor in synthesizing novel series of potent and selective mTOR kinase inhibitors, which have significant implications in cancer therapy and other diseases related to cell growth and metabolism .

Sensing Applications

Boronic acids’ interaction with diols and Lewis bases like fluoride or cyanide anions lends them to various sensing applications, both in homogeneous assays and heterogeneous detection systems .

Boronic Acid-Based Biosensors

Lastly, due to their unique property of forming cyclic esters with cis-diol-containing species, boronic acid-based materials are used as synthetic receptors in biosensors for specific recognition and detection .

Safety and Hazards

“(3-(2-Hydroxyethyl)phenyl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .

properties

IUPAC Name

[3-(2-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYFWQBJAJDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610676
Record name [3-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Hydroxyethyl)phenyl)boronic acid

CAS RN

647853-32-5
Record name [3-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Hydroxyethyl)benzeneboronic acid
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